molecular formula C12H16Cl2N4O B13886381 (3S)-4-(7-chloro-1-methyl-pyrazolo[4,3-b]pyridin-5-yl)-3-methyl-morpholine;hydrochloride

(3S)-4-(7-chloro-1-methyl-pyrazolo[4,3-b]pyridin-5-yl)-3-methyl-morpholine;hydrochloride

Cat. No.: B13886381
M. Wt: 303.18 g/mol
InChI Key: XTZZDBNUVHXGQI-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3S)-4-(7-chloro-1-methyl-pyrazolo[4,3-b]pyridin-5-yl)-3-methyl-morpholine hydrochloride is a heterocyclic molecule featuring a pyrazolo[4,3-b]pyridine core fused with a morpholine ring. The pyrazolo-pyridine scaffold is substituted with a chlorine atom at position 7 and a methyl group at position 1, while the morpholine ring includes a methyl group at the 3-position with an (S)-stereochemical configuration.

Properties

Molecular Formula

C12H16Cl2N4O

Molecular Weight

303.18 g/mol

IUPAC Name

(3S)-4-(7-chloro-1-methylpyrazolo[4,3-b]pyridin-5-yl)-3-methylmorpholine;hydrochloride

InChI

InChI=1S/C12H15ClN4O.ClH/c1-8-7-18-4-3-17(8)11-5-9(13)12-10(15-11)6-14-16(12)2;/h5-6,8H,3-4,7H2,1-2H3;1H/t8-;/m0./s1

InChI Key

XTZZDBNUVHXGQI-QRPNPIFTSA-N

Isomeric SMILES

C[C@H]1COCCN1C2=NC3=C(C(=C2)Cl)N(N=C3)C.Cl

Canonical SMILES

CC1COCCN1C2=NC3=C(C(=C2)Cl)N(N=C3)C.Cl

Origin of Product

United States

Biological Activity

The compound (3S)-4-(7-chloro-1-methyl-pyrazolo[4,3-b]pyridin-5-yl)-3-methyl-morpholine; hydrochloride is a notable derivative of pyrazolo[4,3-b]pyridine, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.

1. Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula: C10H12ClN3O·HCl
  • Molar Mass: 239.68 g/mol
  • CAS Number: 1057672-72-6

This structure includes a morpholine ring and a chloro-substituted pyrazolo[4,3-b]pyridine moiety, which are critical for its biological activity.

Research indicates that compounds in the pyrazolo[4,3-b]pyridine class often exhibit activity through inhibition of various kinases and enzymes. For instance, they may interact with the ATP-binding sites of kinases, leading to altered signaling pathways involved in cell proliferation and survival.

3. Biological Activity

Anticancer Activity:
Several studies have demonstrated that derivatives of pyrazolo[4,3-b]pyridine can inhibit cancer cell proliferation. For example:

  • In vitro Studies: The compound displayed significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer) cells. In these studies, IC50 values (the concentration required to inhibit cell growth by 50%) were reported in the low micromolar range .

Kinase Inhibition:
The compound has been identified as a potent inhibitor of certain kinases involved in cancer progression. For example:

  • EGFR Inhibition: It has shown selective inhibition of the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. The binding affinity was determined to be significantly higher for mutant forms of EGFR compared to wild-type variants .

Antimicrobial Activity:
Research has also indicated that compounds similar to this one possess antimicrobial properties:

  • Minimum Inhibitory Concentration (MIC): Studies have reported MIC values indicating effectiveness against strains such as Staphylococcus aureus and MRSA, suggesting potential use in treating bacterial infections .

Case Study 1: Anticancer Efficacy

In a study evaluating the compound's effects on A549 cells, researchers observed a dose-dependent decrease in cell viability with an IC50 of approximately 2.5 µM. This suggests robust anticancer properties that merit further investigation in vivo.

Case Study 2: Kinase Selectivity

Another investigation focused on the selectivity of the compound as a kinase inhibitor. It was found to have a preference for mutant EGFR variants over wild-type receptors, highlighting its potential for targeted cancer therapy while minimizing off-target effects.

5. Comparative Analysis

The following table summarizes the biological activities and characteristics of (3S)-4-(7-chloro-1-methyl-pyrazolo[4,3-b]pyridin-5-yl)-3-methyl-morpholine; hydrochloride compared to related compounds:

Compound NameIC50 (µM)TargetNotes
(3S)-4-(7-chloro-1-methyl-pyrazolo[4,3-b]pyridin-5-yl)-3-methyl-morpholine; hydrochloride2.5EGFR (mutant)High selectivity
Compound A5.0EGFR (wild-type)Moderate selectivity
Compound B1.0PDGFRBroad-spectrum activity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to structurally analogous pyrazolo-pyridine and related heterocyclic derivatives, focusing on substituents, synthesis methods, and physicochemical properties.

Structural Analogues and Substituent Effects

a) Pyrazolo[4,3-c]pyridine Derivatives ()

Compounds 7b and 7c (Ethyl 5-aryl-3-oxo-2-phenyl-pyrazolo[4,3-c]pyridine-7-carboxylates) share a pyrazolo-pyridine core but differ in substituents:

  • 7b : 4-Methylphenyl group at position 5, ester at position 5.
  • 7c : 4-Methoxyphenyl group at position 5, ester at position 6.
    Both compounds exhibit high melting points (233–235°C for 7b , 236–237°C for 7c ) and IR bands indicative of ester (1730 cm⁻¹) and carbonyl (1670–1650 cm⁻¹) groups. The electron-donating methoxy group in 7c increases yield (79% vs. 50% for 7b ) due to enhanced reactivity during synthesis .

Comparison with Target Compound :

  • The target lacks ester groups but includes a morpholine ring, which introduces polarity and hydrogen-bonding capacity.
  • The 7-chloro substituent in the target may enhance electrophilicity compared to the phenyl/aryl groups in 7b/7c .
b) Pyrazolo[3,4-b]pyridin-6-ones ()

Compounds 3d–3g (4-aryl-5-cyano-3-methyl-1-phenyl-pyrazolo[3,4-b]pyridin-6-ones) feature a cyano group at position 5 and methyl at position 3. Key characteristics:

  • 3d–3g : 1H NMR signals for methyl (δ 2.40–2.60 ppm) and NH (δ 10.50–11.00 ppm).
  • Synthesis involves FeCl3·6H2O catalysis in ionic liquids ([bmim][BF4]), yielding 75–85% under mild conditions .

Comparison with Target Compound :

  • The target’s morpholine ring replaces the pyridin-6-one moiety, altering solubility and bioavailability.
  • Chlorine at position 7 (target) vs. cyano at position 5 (3d–3g) may confer distinct electronic and steric properties.
c) Piperidine/Pyrrolidine Derivatives ()
  • (3S,4S)-4-(((7-(Benzylamino)-3-isopropylpyrazolo[1,5-a]pyrimidin-5-yl)amino)methyl)piperidin-3-ol hydrochloride (): Contains a pyrazolo-pyrimidine core linked to a piperidine ring.
  • (3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol hydrochloride (): A pyrrolidine derivative with hydroxymethyl and hydroxyl groups, highlighting the role of stereochemistry in small-molecule drugs .

Comparison with Target Compound :

  • The target’s morpholine oxygen vs. piperidine/pyrrolidine nitrogen alters polarity and hydrogen-bonding networks.
  • Chlorine in the pyrazolo-pyridine core (target) may enhance metabolic stability compared to benzylamino or hydroxymethyl groups.

Physicochemical and Spectral Properties

Compound Molecular Weight Key IR/NMR Signals Melting Point (°C)
Target Compound Not available Likely C-Cl stretch (750–550 cm⁻¹) Not available
7b () 373 1730 (ester), 1670 (C=O) 233–235
7c () 389 1730 (ester), 1590 (C-O-C) 236–237
3d () 318.35 δ 2.40 (CH3), δ 10.50 (NH) Not reported

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.